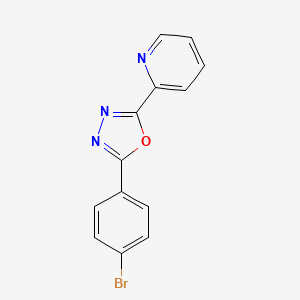

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

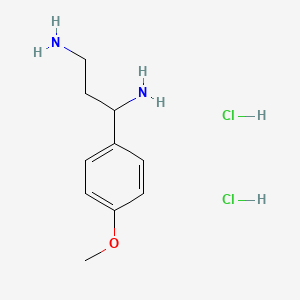

“2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole” is a complex organic compound that contains several functional groups. It has a bromophenyl group, a pyridinyl group, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a bromophenyl group with a pyridinyl group, followed by the formation of the oxadiazole ring. This could potentially be achieved through a series of reactions including palladium-catalyzed cross-coupling and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridinyl) and a heterocyclic oxadiazole ring. The bromine atom on the phenyl ring would be a significant feature, potentially acting as a good leaving group in certain reactions .Chemical Reactions Analysis

Given the functional groups present in this compound, it could undergo a variety of chemical reactions. For example, the bromophenyl group could participate in nucleophilic aromatic substitution reactions, while the oxadiazole ring could potentially undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s molecular weight and polarity .Aplicaciones Científicas De Investigación

Electron-Transporting and Exciton-Blocking in OLEDs

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole and its derivatives have been researched for their potential in organic light-emitting diodes (OLEDs). A study by (Shih et al., 2015) found that oxadiazole derivatives, including those similar to 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, exhibit high electron mobilities. They were effectively used as electron transporters and exciton blockers in OLEDs, leading to devices with reduced driving voltages, high efficiency, and minimal efficiency roll-off.

Oxygen-Sensing Applications

Research by (Pu et al., 2013) synthesized a Br-containing ligand of 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole for oxygen sensing. This compound, when used in a Re(I) complex, exhibited sensitivity towards oxygen. This property was utilized to create composite nanofibers with high sensitivity and short response times for oxygen detection, offering potential applications in environmental monitoring and medical diagnostics.

Synthesis of Hybrid Compounds

The compound has been used in the synthesis of various hybrid compounds with potential applications in different fields. (Kudelko et al., 2015) discussed the preparation of symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole. These compounds were analyzed for their spectral characteristics and electrochemical properties, indicating potential applications in material science.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUOGSWJBBHJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2962753.png)

![1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2962757.png)

![N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide](/img/structure/B2962759.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2962760.png)

![N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962761.png)